molecular formula C10H9Br2N B598468 7-(Bromomethyl)isoquinoline hydrobromide CAS No. 1203372-02-4

7-(Bromomethyl)isoquinoline hydrobromide

Cat. No.: B598468
CAS No.: 1203372-02-4
M. Wt: 302.997
InChI Key: ILUMYCASODISJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Properties 7-(Bromomethyl)isoquinoline hydrobromide is an organobromine compound with the molecular formula C₁₀H₈BrN·HBr and a molecular weight of 303.0 g/mol . Its CAS registry number is 158654-75-2, and it is characterized by a bromomethyl (-CH₂Br) substituent at the 7-position of the isoquinoline ring, paired with a hydrobromide counterion .

Applications
This compound is primarily used in organic synthesis as an alkylating agent due to the reactive bromomethyl group, which facilitates nucleophilic substitution reactions. It serves as a key intermediate in pharmaceutical research, particularly in the development of alkaloid-derived therapeutics and heterocyclic compounds .

Properties

IUPAC Name

7-(bromomethyl)isoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-6-8-1-2-9-3-4-12-7-10(9)5-8;/h1-5,7H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUMYCASODISJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678464
Record name 7-(Bromomethyl)isoquinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203372-02-4
Record name 7-(Bromomethyl)isoquinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Bromomethyl)isoquinoline hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Pathway and Intermediate Synthesis

The most documented route begins with 1,2,3,4-tetrahydroisoquinoline, proceeding through oxidation, nitration, and reduction to form 7-aminoisoquinoline (Compound 5). Diazotization of this intermediate using tert-butyl nitrite in dibromoethane introduces the bromomethyl group. Benzyltrimethylammonium bromide acts as a phase-transfer catalyst, facilitating bromide substitution at the methyl position.

Key Reaction Conditions

  • Diazotization : Conducted at room temperature for 5.5–6.6 hours.

  • Molar Ratios : tert-butyl nitrite : benzyltrimethylammonium bromide : Compound 5 = 1.2 : 1 : 1.

  • Solvent System : Dibromoethane, enabling simultaneous diazotization and bromination.

Yield and Purity

  • Crude Yield : 70–75% after solvent removal.

  • Final Purity : 95% following recrystallization.

Microwave-Assisted Bromomethylation

Accelerated Synthesis Using Microwave Irradiation

Adapting methods from aziridinylmethyl quinoline synthesis, microwave irradiation reduces reaction times from hours to minutes.

Protocol Overview

  • Imine Formation : React quinoline-3-carboxaldehyde with 2,3-dibromopropylamine hydrobromide in dichloromethane under microwave irradiation (90°C, 15–20 min).

  • Reductive Bromination : Treat the imine intermediate with sodium borohydride in methanol (65°C, 15–45 min).

Advantages Over Conventional Methods

  • Time Efficiency : 60–90 minutes total vs. 6+ hours for classical routes.

  • Improved Selectivity : Reduced side products due to controlled heating.

Alternative Synthetic Routes

Direct Bromination of Isoquinoline Derivatives

While less common, direct electrophilic substitution using bromine or HBr in acetic acid has been explored. However, this method suffers from poor regioselectivity (<30% yield).

Palladium-Catalyzed Cross-Coupling

A novel approach involves Suzuki-Miyaura coupling between 7-boronic acid isoquinoline and bromomethyl reagents. Preliminary data suggest moderate yields (50–60%) but require expensive catalysts.

Purification and Characterization

Recrystallization and Solvent Selection

Crude product is purified via recrystallization in ethanol/water (3:1 v/v), yielding colorless crystals. Storage under inert atmosphere at 2–8°C prevents decomposition.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 9.18 (s, 1H, isoquinoline-H), 4.82 (s, 2H, CH₂Br).

  • MS (ESI+) : m/z 256.0 [M+H]⁺, isotopic pattern confirming bromine.

Challenges and Optimization Strategies

Scaling for Industrial Production

Pilot studies indicate that maintaining temperatures below 30°C during diazotization improves batch consistency. Continuous flow reactors are being investigated to enhance scalability.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Diazotization70–756–7 hoursLowHigh
Microwave65–701.5 hoursModerateModerate
Direct Bromination<3012+ hoursLowLow

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)isoquinoline hydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Nucleophilic Substitution: Isoquinoline derivatives with various functional groups.

    Oxidation: Isoquinoline N-oxide.

    Reduction: Methylisoquinoline.

Scientific Research Applications

7-(Bromomethyl)isoquinoline hydrobromide is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biochemistry: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)isoquinoline hydrobromide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromomethyl group is highly reactive, making it a useful intermediate in various chemical reactions. The compound can also interact with biological molecules, potentially affecting enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the placement of the bromomethyl group on the isoquinoline ring, significantly altering reactivity and applications.

Compound Name Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
7-(Bromomethyl)isoquinoline hydrobromide 7 C₁₀H₈BrN·HBr 303.0 158654-75-2 Standard for alkylation at the 7-position
5-(Bromomethyl)isoquinoline hydrobromide 5 C₁₀H₈BrN·HBr 302.99 586373-76-4 Altered electronic effects; less steric hindrance at 5-position
4-(Bromomethyl)isoquinoline hydrobromide 4 C₁₀H₈BrN·HBr 302.99 862539-92-2 Proximity to nitrogen affects reactivity in coupling reactions

Key Insights

  • The 7-position bromomethyl group is sterically hindered compared to the 4- or 5-positions, influencing reaction rates in nucleophilic substitutions .
  • 5-substituted derivatives exhibit higher solubility in polar solvents due to reduced steric bulk .

Halogen-Substituted Analogues

Compounds with bromo (-Br) or chloro (-Cl) substituents instead of bromomethyl groups serve distinct roles in synthesis.

Compound Name Substituent Molecular Formula CAS Number Key Differences
7-Bromoisoquinoline hydrochloride -Br at 7-position C₉H₆BrN·HCl 1810070-25-7 Lacks alkylation capability; used as a halogenated building block
7-Bromo-3-chloroisoquinoline -Br (7), -Cl (3) C₉H₅BrClN 1029720-65-7 Dual halogenation enhances electrophilicity for cross-coupling reactions
7-(Bromomethyl)-1-chloroisoquinoline -CH₂Br (7), -Cl (1) C₁₀H₇BrClN 209285-92-7 Combines alkylation and halogenation sites; versatile intermediate

Key Insights

  • Bromo substituents enable Suzuki-Miyaura coupling , while bromomethyl groups are better suited for alkylation .
  • Chlorinated derivatives exhibit lower reactivity in alkylation but higher stability under acidic conditions .

Hydrogenated and Functionalized Derivatives

Hydrogenation or additional functional groups modify the aromaticity and reactivity of the isoquinoline core.

Compound Name Structure Molecular Formula CAS Number Key Differences
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride Tetrahydro ring C₉H₁₀BrN·HCl 220247-73-4 Reduced aromaticity; enhanced solubility in non-polar solvents
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide Tetrahydro + -CH₃ C₁₀H₁₃Br₂N 1427380-43-5 Methyl group increases steric bulk, slowing reaction kinetics

Key Insights

  • Tetrahydro derivatives are critical in alkaloid synthesis but require harsher conditions for bromomethyl group activation .
  • Methyl substituents improve stability but reduce electrophilicity .

Counterion Variants

Hydrobromide vs. hydrochloride salts influence solubility and stability.

Compound Name Counterion Molecular Formula Solubility in H₂O (g/100 mL) CAS Number
This compound HBr C₁₀H₈BrN·HBr 12.5 (25°C) 158654-75-2
6-Bromoisoquinoline hydrochloride HCl C₉H₆BrN·HCl 8.2 (25°C) 34784-04-8

Key Insights

  • Hydrobromide salts generally exhibit higher solubility in water compared to hydrochlorides due to larger ion size .
  • Hydrochlorides are preferred in non-aqueous reactions for reduced hygroscopicity .

Biological Activity

7-(Bromomethyl)isoquinoline hydrobromide is a chemical compound with significant biological activity, particularly in biochemical research. Its unique structure, characterized by the presence of both bromine and isoquinoline moieties, enhances its reactivity and utility in various applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C10H8Br2N·HBr
  • Molecular Weight : 292.99 g/mol
  • Structure : The compound features a bromomethyl group attached to an isoquinoline core, which facilitates diverse chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and other biomolecules. This interaction leads to the formation of covalent bonds, modulating the activity of enzymes and influencing various biochemical pathways. The bromine atoms in the compound enhance its reactivity, making it a useful tool for studying cellular mechanisms and potential therapeutic applications.

Inhibitory Effects

Research indicates that this compound exhibits inhibitory effects on various enzymes and receptors. For instance:

  • Myosin Light Chain Kinase (MLCK) : The compound has been shown to inhibit MLCK, which plays a crucial role in muscle contraction and cellular signaling pathways .
  • Epidermal Growth Factor Receptor (EGFR) : Inhibitors derived from the isoquinoline scaffold have demonstrated potential in blocking EGFR activity, which is significant in cancer biology .

Antiviral Activity

Recent studies have highlighted the antiviral properties of isoquinoline derivatives, including this compound. The compound has shown effectiveness against viral infections by inhibiting viral polymerase activity. For example, it was found to suppress influenza virus replication by reducing the expression of viral proteins in treated cells .

Study on Antiviral Activity

A study investigated the antiviral effects of various isoquinolone derivatives, including those with bromomethyl substitutions. The findings revealed that certain modifications led to enhanced antiviral activity while maintaining low cytotoxicity levels. Specifically, compounds similar to this compound were effective against different strains of influenza virus, indicating its potential as a therapeutic agent in viral infections .

Enzyme Inhibition Studies

Another research project focused on synthesizing 7-substituted isoquinoline derivatives as inhibitors of key kinases involved in cancer progression. The study demonstrated that these derivatives could effectively inhibit MLCK and EGFR, suggesting that this compound might serve as a lead compound for developing anticancer therapies .

Applications in Research

This compound is utilized across various fields:

  • Biochemistry : It serves as a probe in biochemical assays to study enzyme mechanisms.
  • Medicinal Chemistry : Researchers are exploring its potential as a pharmaceutical agent due to its inhibitory effects on critical biological targets.
  • Synthetic Chemistry : The compound acts as a building block for synthesizing more complex organic molecules .

Summary Table of Biological Activities

Activity Target Effect Reference
InhibitionMyosin Light Chain KinaseReduces kinase activity
InhibitionEpidermal Growth Factor ReceptorBlocks receptor signaling
Antiviral ActivityInfluenza VirusSuppresses viral replication

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-(Bromomethyl)isoquinoline hydrobromide with high purity?

  • Methodological Answer : The synthesis typically involves bromination of an isoquinoline precursor under controlled conditions. For example, bromination at the 7-position can be achieved using reagents like N-bromosuccinimide (NBS) in anhydrous solvents (e.g., dichloromethane or acetonitrile) at low temperatures (0–5°C) to minimize side reactions . Subsequent hydrobromide salt formation requires stoichiometric addition of HBr in a polar solvent (e.g., ethanol) under inert atmosphere. Purification via recrystallization or column chromatography (silica gel, eluent: dichloromethane/methanol) is recommended to achieve >95% purity. Monitor reaction progress using TLC or HPLC .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify bromomethyl substitution at the 7-position (e.g., characteristic shifts for -CH2_2Br at δ ~4.5 ppm in 1^1H NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 259.95 for C10_{10}H9_9Br2_2N) .
  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction is ideal but requires high-purity crystals grown via slow evaporation in ethanol/water mixtures .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (argon or nitrogen) at 2–8°C. For long-term stability, desiccate using silica gel or molecular sieves. Avoid aqueous environments to prevent hydrolysis of the bromomethyl group. Conduct stability studies via accelerated aging tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How does the position of bromine substitution (e.g., 7- vs. 1- or 3-) impact the reactivity of bromomethyl isoquinoline derivatives?

  • Methodological Answer : Regioselectivity in substitution reactions (e.g., nucleophilic displacement of Br) is influenced by steric and electronic factors. For 7-substituted derivatives, the bromomethyl group’s proximity to the isoquinoline nitrogen may enhance electrophilicity, enabling faster SN2 reactions compared to 1-substituted analogs. Comparative kinetic studies using nucleophiles (e.g., sodium azide) in DMF at 60°C can quantify reactivity differences .

Q. What strategies mitigate decomposition during catalytic cross-coupling reactions involving this compound?

  • Methodological Answer : Decomposition often arises from ligand or base incompatibility. Use palladium catalysts (e.g., Pd(PPh3_3)4_4) with mild bases (e.g., K2_2CO3_3) in anhydrous DMF at 80°C. Monitor side reactions (e.g., dehydrohalogenation) via GC-MS. Pre-activating the catalyst with 10 mol% PPh3_3 improves stability. For scale-up, optimize under flow chemistry conditions to reduce residence time .

Q. How can researchers validate the regioselectivity of bromomethyl substitution in isoquinoline derivatives?

  • Methodological Answer : Combine NOESY NMR to assess spatial proximity of substituents and DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) to model electronic effects. Compare experimental 13^{13}C NMR shifts with computed values for candidate structures. For ambiguous cases, synthesize and characterize positional isomers as reference standards .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : The compound’s ionic nature and hygroscopicity complicate crystallization. Use anti-solvent vapor diffusion (e.g., diethyl ether into ethanol solution) at 4°C. Add seed crystals from analogous compounds (e.g., 7-chloromethyl derivatives). For X-ray-quality crystals, employ slow cooling (0.1°C/min) in a 1:1 ethanol/water mixture .

Q. How does the hydrobromide counterion influence the compound’s solubility and bioactivity?

  • Methodological Answer : The hydrobromide salt enhances aqueous solubility compared to the free base, critical for in vitro assays. Compare solubility profiles (e.g., shake-flask method in PBS pH 7.4) and bioactivity (e.g., IC50_{50} in enzyme inhibition assays) against the free base. Molecular dynamics simulations (e.g., GROMACS) can model counterion interactions with biological targets .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

  • Methodological Answer : Use UPLC-PDA with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) for impurity profiling. Detect residual solvents (e.g., DCM) via headspace GC-MS. For metal contaminants (e.g., Pd), employ ICP-MS with a detection limit of <1 ppm. Validate methods per ICH Q2(R1) guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.